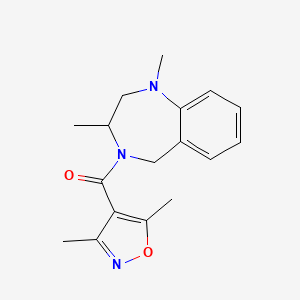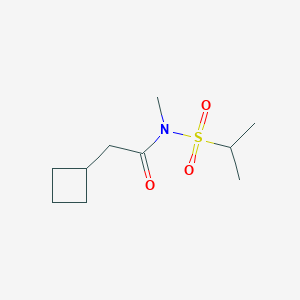
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to be stable under a wide range of conditions, making it useful for long-term experiments. However, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, which could improve its yield and purity. Additionally, research is needed to explore the potential applications of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide in other fields, such as materials science and catalysis.
Synthesemethoden
The synthesis of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide involves the reaction of 3-chlorobenzoic acid with dimethylamine and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7-4-5-8(6-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMKSKQIGFKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

